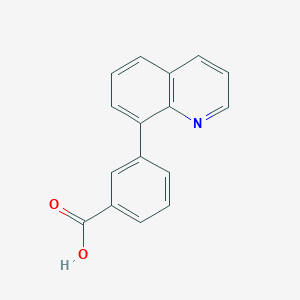![molecular formula C15H15NO2S B8698336 methyl 2-[(2-aminophenyl)sulfanylmethyl]benzoate](/img/structure/B8698336.png)
methyl 2-[(2-aminophenyl)sulfanylmethyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-[(2-aminophenyl)sulfanylmethyl]benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, an aminophenyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(2-aminophenyl)sulfanylmethyl]benzoate typically involves the reaction of 2-aminothiophenol with methyl 2-bromomethylbenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: methyl 2-[(2-aminophenyl)sulfanylmethyl]benzoate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon and hydrogen gas.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, esters.
Scientific Research Applications
methyl 2-[(2-aminophenyl)sulfanylmethyl]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[(2-aminophenyl)sulfanylmethyl]benzoate involves its interaction with specific molecular targets. The thioether linkage and aminophenyl group allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Methyl 2-(((2-hydroxyphenyl)thio)methyl)benzoate
- Methyl 2-(((2-methylphenyl)thio)methyl)benzoate
- Methyl 2-(((2-chlorophenyl)thio)methyl)benzoate
Uniqueness: methyl 2-[(2-aminophenyl)sulfanylmethyl]benzoate is unique due to the presence of the aminophenyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their properties and applications.
Properties
Molecular Formula |
C15H15NO2S |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
methyl 2-[(2-aminophenyl)sulfanylmethyl]benzoate |
InChI |
InChI=1S/C15H15NO2S/c1-18-15(17)12-7-3-2-6-11(12)10-19-14-9-5-4-8-13(14)16/h2-9H,10,16H2,1H3 |
InChI Key |
HMSRVCSJGHIJPD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CSC2=CC=CC=C2N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

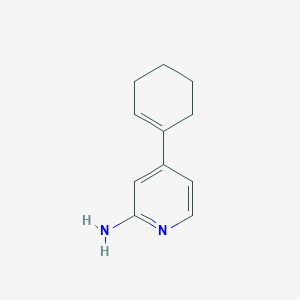
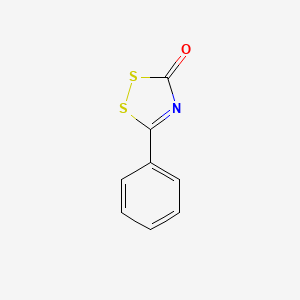
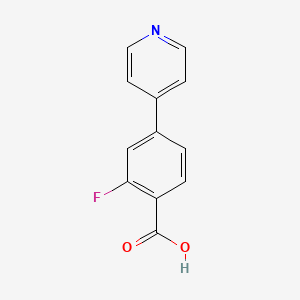
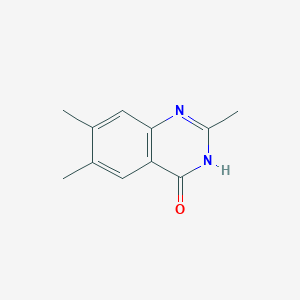
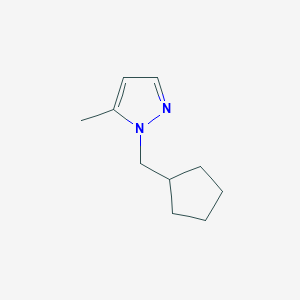
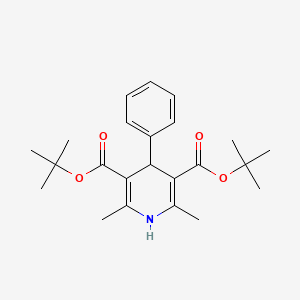
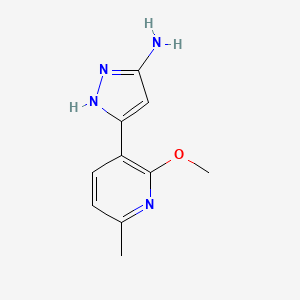
![1-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-6,7-dimethoxyisoquinoline](/img/structure/B8698291.png)

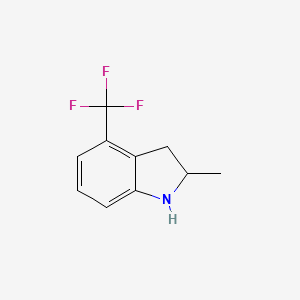
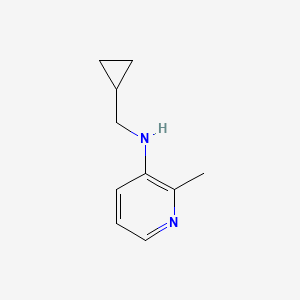
![1-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B8698331.png)
![Methanesulfonamide, N-[3-[(4S)-4-(3,3-dimethylbutyl)-4-[[(2,6-dimethylphenyl)methyl]amino]-3,4-dihydro-1-hydroxy-3-oxo-2-naphthalenyl]-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl]-](/img/structure/B8698332.png)
